molecular formula C18H20N4O3S B6480203 ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate CAS No. 721964-55-2

ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate

Cat. No.: B6480203
CAS No.: 721964-55-2
M. Wt: 372.4 g/mol
InChI Key: OHXFFBOQDFSCFP-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a synthetic organic compound. Its complex molecular structure suggests it can serve multiple functions across various fields. This compound belongs to the class of sulfonyl triazolopyridazines, which are known for their broad range of applications in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with ethyl 2-bromopropanoate and 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol.

  • Reaction Steps

    • The reaction involves the nucleophilic substitution of the bromine atom by the thiol group.

    • Typical reaction conditions include using a base such as sodium hydride (NaH) to deprotonate the thiol, allowing it to act as a nucleophile.

    • The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for a few hours.

Industrial Production Methods

On an industrial scale, this synthesis can be scaled up by using continuous flow reactors, which provide better control over reaction conditions, higher yields, and enhanced safety profiles compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound may undergo oxidation reactions, primarily at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the triazolo ring, potentially forming dihydrotriazolopyridazines.

  • Substitution: : The compound can participate in various substitution reactions, particularly at the ethoxy and sulfanyl positions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) can be employed.

  • Substitution: : Halogenating agents such as thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are typical reagents.

Major Products Formed

  • Sulfoxides and Sulfones: : Upon oxidation.

  • Dihydrotriazolopyridazines: : Upon reduction.

  • Various alkylated and halogenated derivatives: : From substitution reactions.

Scientific Research Applications

In Chemistry

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysts: : Certain derivatives may act as ligands in metal-catalyzed reactions.

In Biology

  • Biochemical Studies: : The triazolo and pyridazinyl moieties can be modified to study enzyme interactions.

In Medicine

  • Drug Development: : Potential use as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

In Industry

  • Material Science: : Could serve as a building block in the synthesis of polymers or other advanced materials.

Comparison with Similar Compounds

Comparison and Uniqueness

  • Compared to other sulfonyl triazolopyridazines, this compound's unique ethyl and ethoxy substituents may confer distinct chemical reactivity and biological activity.

  • Similar Compounds

    • 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

    • Ethyl 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate

These similar compounds may differ in their pharmacokinetic and pharmacodynamic properties, as well as in their synthetic accessibility and industrial scalability.

And that's your deep dive into ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate. Now you're as close as you can get to understanding it without actually being a chemist!

Biological Activity

Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : Not explicitly provided in the sources.
  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : Approximately 318.39 g/mol

Anticancer Activity

Recent studies indicate that compounds related to the triazolo-pyridazine structure exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT-116 (colon carcinoma)6.2
Compound BT47D (breast cancer)27.3
Compound CA549 (lung cancer)15.5

These findings suggest that this compound may also possess similar anticancer activity due to its structural similarities to known active compounds .

The proposed mechanisms for the anticancer effects of triazole derivatives include:

  • Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Enzyme Inhibition

Research indicates that this compound may inhibit certain metabolic enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.
EnzymeInhibition Type
AChECompetitive

This suggests potential applications in neuropharmacology and treatment of cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Study on Anticancer Activity : A study conducted on a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against HCT-116 and T47D cell lines .
  • Neuroprotective Effects : Research has indicated that some derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuronal damage in animal models .

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-24-14-8-6-13(7-9-14)17-20-19-15-10-11-16(21-22(15)17)26-12(3)18(23)25-5-2/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXFFBOQDFSCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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